molecular formula C10H15NO2 B8345220 5-(Aminomethyl)-2-propoxyphenol

5-(Aminomethyl)-2-propoxyphenol

Cat. No. B8345220
M. Wt: 181.23 g/mol
InChI Key: YLCRRXQXNBIRJU-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 3-hydroxy-4-propoxybenzaldehyde O-methyloxime (150 mg, 0.83 mmol) is dissolved in ethanol (4 mL). Then hydrogen chloride (0.600 mL) is added, followed by 10% Pd/C (15.0 mg). After hydrogenation at 35 psi for 3 h, the solution is filtered through Celite and evaporated to dryness. The residue is recrystallized from ethyl acetate to give 112 mg of crude product as a white solid. MS (ESI) m/z 182.3 (M+1)
Name
3-hydroxy-4-propoxybenzaldehyde O-methyloxime
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH3:14])=[C:7]([OH:15])[CH:6]=1.Cl>C(O)C.[Pd]>[NH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH3:14])=[C:7]([OH:15])[CH:6]=1

Inputs

Step One
Name
3-hydroxy-4-propoxybenzaldehyde O-methyloxime
Quantity
150 mg
Type
reactant
Smiles
CON=CC1=CC(=C(C=C1)OCCC)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=1C=CC(=C(C1)O)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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